Zorubicin

Overview

Description

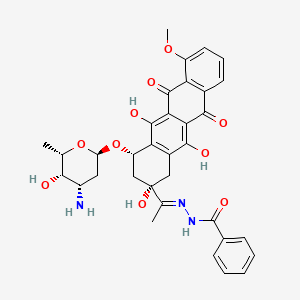

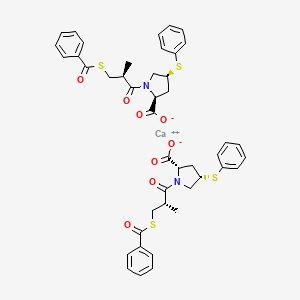

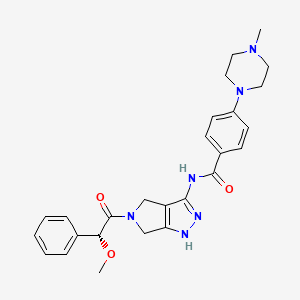

Zorubicin is a benzoyl hydrazone derivative of the anthracycline antineoplastic antibiotic daunorubicin . It intercalates into DNA and interacts with topoisomerase II, inhibiting DNA polymerases, and is therefore used to treat cancer .

Molecular Structure Analysis

Zorubicin has a molecular formula of C34H35N3O10 . Its molecular weight is 645.665 g/mol .

Physical And Chemical Properties Analysis

Zorubicin has a molecular formula of C34H35N3O10 and a molecular weight of 645.665 g/mol .

Scientific Research Applications

Chemotherapy Drug

Zorubicin is a drug of the anthracycline class . Anthracyclines have historically demonstrated effective chemotherapy for a variety of cancer types .

Treatment of Undifferentiated Carcinoma of the Nasopharynx (UCNT)

Zorubicin has been used in the treatment of undifferentiated carcinoma of the nasopharynx (UCNT) . In a study, it was found that zorubicin, when used alone or in combination with cisplatin, showed significant activity against UCNT .

Used in Combination with Cisplatin

Zorubicin can be used in combination with cisplatin, a chemotherapy drug, to treat various types of cancers . The combination of zorubicin and cisplatin has shown significant activity and acceptable toxicity .

Treatment of Various Cancer Types

Zorubicin, like other anthracyclines, has been widely used for the treatment of different cancer types . It has been used as an effective chemotherapy drug for various cancers .

Apoptosis Inducer

Zorubicin has been found to induce apoptosis, a process of programmed cell death, in cancer cells . This makes it an important drug in cancer treatment, as inducing apoptosis in cancer cells can help control the spread of the disease .

Research and Development of New Drugs

Zorubicin has been used as a base in the synthesis of novel hydrazone linkage-based aryl sulfonate derivatives . These derivatives have shown promising anticancer activity, indicating that zorubicin could play a key role in the development of new anticancer drugs .

Mechanism of Action

Target of Action

Zorubicin, an anthracycline class drug , primarily targets DNA and topoisomerase II . DNA is the genetic material of the cell, and topoisomerase II is an enzyme that helps in DNA replication, transcription, and repair.

Mode of Action

Zorubicin works by intercalating into DNA, disrupting its structure and preventing its replication . It also interacts with topoisomerase II, inhibiting its function . This dual action disrupts the normal functioning of the cell, leading to cell death, which is particularly effective against rapidly dividing cancer cells.

Biochemical Pathways

Its interaction with dna and topoisomerase ii suggests it impacts the dna replication and repair pathways . By inhibiting these pathways, Zorubicin prevents cancer cells from proliferating.

Result of Action

The primary result of Zorubicin’s action is the death of cancer cells. By disrupting DNA structure and inhibiting topoisomerase II, it prevents the replication and repair of DNA, leading to cell death . This makes it an effective chemotherapy agent for various types of cancer.

Safety and Hazards

While specific safety and hazard information for Zorubicin was not found, it’s important to note that like other chemotherapy drugs, it should be handled with care. Direct contact with the skin or eyes should be avoided, and appropriate personal protective equipment should be worn when handling it .

Relevant Papers

A study compared the efficacy and toxicity of Zorubicin versus Zorubicin-cisplatin in undifferentiated carcinoma of the nasopharynx (UCNT). The study found that the combination of Zorubicin and cisplatin had a higher response rate than Zorubicin alone .

properties

IUPAC Name |

N-[(Z)-1-[(2S,4S)-4-[(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-2,5,12-trihydroxy-7-methoxy-6,11-dioxo-3,4-dihydro-1H-tetracen-2-yl]ethylideneamino]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H35N3O10/c1-15-28(38)20(35)12-23(46-15)47-22-14-34(44,16(2)36-37-33(43)17-8-5-4-6-9-17)13-19-25(22)32(42)27-26(30(19)40)29(39)18-10-7-11-21(45-3)24(18)31(27)41/h4-11,15,20,22-23,28,38,40,42,44H,12-14,35H2,1-3H3,(H,37,43)/b36-16-/t15-,20-,22-,23-,28+,34-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBTUMDXHSRTGRV-WKBHQTPHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=NNC(=O)C6=CC=CC=C6)C)O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@H]([C@H](C[C@@H](O1)O[C@H]2C[C@@](CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(/C(=N\NC(=O)C6=CC=CC=C6)/C)O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H35N3O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

645.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Zorubicina | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does Zorubicin interact with DNA and what are the downstream consequences?

A1: Zorubicin exerts its cytotoxic effects primarily by intercalating between DNA base pairs. [] This disrupts DNA structure and function, ultimately interfering with DNA replication and transcription. [] This inhibition of crucial cellular processes leads to cell cycle arrest and apoptosis, effectively targeting rapidly dividing cancer cells. []

Q2: Does Zorubicin exhibit any other mechanisms of action besides DNA intercalation?

A2: Yes, research suggests that Zorubicin also inhibits topoisomerase IIα, an enzyme crucial for DNA replication and repair. [] This dual action as both a DNA intercalator and topoisomerase IIα poison contributes to its potent antitumor activity. []

Q3: How does Zorubicin's interaction with DNA differ from other anthracyclines?

A3: Computational models comparing Zorubicin with other anthracyclines, such as Doxorubicin, suggest that structural differences, particularly the presence of an aromatic ring near the C(14) region in Zorubicin, may influence its DNA binding affinity and sequence selectivity. [] This could potentially translate to differences in efficacy and toxicity profiles.

Q4: What is the molecular formula and weight of Zorubicin?

A4: While the provided abstracts don't explicitly mention the molecular formula and weight of Zorubicin, this information can be easily accessed from reputable chemical databases like PubChem and ChemSpider.

Q5: Is there any spectroscopic data available characterizing Zorubicin?

A5: Although the provided research doesn't delve into the detailed spectroscopic characterization of Zorubicin, this type of information can be found in resources like the Zorubicin monograph in the European Pharmacopoeia or through spectroscopic databases.

Q6: How stable is Zorubicin in various infusion fluids?

A6: Zorubicin exhibits different stability profiles depending on the infusion fluid. While it shows good stability in Normosol-R pH 7.4 for 22 hours, its stability is limited in other common infusion fluids like Dextrose 5% Injection, 0.9% Sodium Chloride Injection, and Lactated Ringer's Injection. []

Q7: Does Zorubicin exhibit any catalytic properties?

A7: Zorubicin itself is not known to possess catalytic properties. Its mechanism of action primarily revolves around binding and inhibiting biological targets like DNA and topoisomerase IIα.

Q8: Have computational methods been employed to study Zorubicin's interaction with DNA?

A8: Yes, computational models have been developed to analyze the binding free energy and sequence selectivity of Zorubicin and its analogues with different DNA sequences. [] These models can aid in understanding structure-activity relationships and designing potentially more selective and potent anthracycline derivatives.

Q9: How do structural modifications of the anthracycline scaffold affect activity?

A9: Computational studies suggest that modifications like replacing the 4'-OH group in the daunosamine sugar with a halogen or a non-aromatic six-membered ring can potentially enhance sequence selectivity. [] Additionally, removing the methoxy group at the C(4) position on the aglycone portion might increase potency and selectivity. []

Q10: Are there any specific formulation strategies to improve Zorubicin's stability?

A10: While the provided research doesn't explicitly discuss formulation strategies for Zorubicin, researchers are constantly exploring techniques like liposomal encapsulation, nanoparticle formulations, and the use of stabilizing agents to enhance drug stability, solubility, and bioavailability.

Q11: How does Zorubicin compare to other anthracyclines in terms of its binding to serum lipoproteins?

A11: Zorubicin exhibits a high affinity for serum lipoproteins, with binding increasing proportionally to the lipid content of the lipoprotein fraction. [] Compared to other anthracyclines, Zorubicin demonstrates a higher binding affinity than Doxorubicin, Mitoxantrone, Epirubicin, Daunorubicin, and Pirarubicin but lower than Aclarubicin and Iododoxorubicin. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(4-Chloroanilino)-2-[4-[(2E)-2-hydroxyiminopropanoyl]piperazin-1-yl]-6-propan-2-yl-5H-pyrrolo[3,4-d]pyrimidin-7-one](/img/structure/B1684410.png)

![N-[(2S)-2-(3,4-dichlorophenyl)-4-[4-(2-oxo-1,3-diazinan-1-yl)piperidin-1-yl]butyl]-N-methylbenzamide](/img/structure/B1684412.png)

![3-[2-(2-Cyclopentyl-6-{[4-(dimethylphosphoryl)phenyl]amino}-9H-purin-9-YL)ethyl]phenol](/img/structure/B1684423.png)

![4-methyl-3-(1-methyl-6-(pyridin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-ylamino)-N-(3-(trifluoromethyl)phenyl)benzamide](/img/structure/B1684431.png)

![6-(2,6-dichlorophenyl)-8-methyl-2-((3-(methylthio)phenyl)amino)pyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B1684432.png)